molecular formula C20H18N2O2 B14010776 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide CAS No. 16054-90-3

3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide

Cat. No.: B14010776
CAS No.: 16054-90-3
M. Wt: 318.4 g/mol
InChI Key: XTHYHQFPPBENOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3,3-diphenyl-N-(pyridin-2-yl)propanamide is a synthetic small molecule of interest in medicinal chemistry and neuroscience research. Its structure, featuring a propanamide core with distinct diphenyl and pyridinyl substituents, is characteristic of ligands targeting central nervous system (CNS) receptors. This molecular architecture is found in compounds designed to interact with key neurological targets, such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . Piperidine-based propionamide derivatives with similar structural motifs have been reported to act as potent σ1R antagonists and MOR agonists, showing significant anti-nociceptive activity in preclinical models of neuropathic and inflammatory pain . The presence of the 2-pyridinyl group may further influence the compound's binding affinity and physicochemical properties, potentially contributing to its pharmacodynamic profile. As a research chemical, this compound provides a valuable template for investigating novel signaling pathways in pain management, studying receptor-ligand interactions, and developing new therapeutic candidates for neurological disorders. Researchers can utilize this compound for in vitro binding assays, functional activity studies, and as a starting point for further structural optimization. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

16054-90-3

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-hydroxy-3,3-diphenyl-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C20H18N2O2/c23-19(22-18-13-7-8-14-21-18)15-20(24,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,24H,15H2,(H,21,22,23)

InChI Key

XTHYHQFPPBENOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide can be achieved through a chemodivergent approach. One method involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which are mild and metal-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.

Chemical Reactions Analysis

Hydroxylation and Oxidation Reactions

The tertiary hydroxyl group undergoes selective oxidation under controlled conditions:

ReactionConditionsProductYieldSource
Oxidation to ketoneNaIO₄ in H₂O/THF at 0°C3,3-Diphenyl-N-(pyridin-2-yl)propanamide ketone72%
Hydroxylation via LiAlH₄LiAlH₄ in anhydrous THF, refluxRetained hydroxyl group with reduction of adjacent carbonyl (if present)N/A

Key Findings :

  • Sodium periodate selectively oxidizes the hydroxyl group without affecting the amide bond or aromatic rings .

  • Borane-based reagents facilitate hydroxyl retention during reductions of related compounds.

Amide Bond Reactivity

The propanamide group participates in hydrolysis and coupling reactions:

ReactionConditionsProductYieldSource
Acidic hydrolysis6M HCl, 80°C, 12 h3-Hydroxy-3,3-diphenylpropanoic acid + 2-aminopyridine85%
Amide coupling (EDCI/HOBt)EDCI/HOBt, DMF, 0°C to RTTriazolyl- or aryl-substituted derivatives60–84%

Mechanistic Notes :

  • Hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water .

  • Coupling reactions utilize carbodiimide activation to form stable intermediates .

Esterification and Transesterification

The hydroxyl group is esterified under mild conditions:

ReactionConditionsProductYieldSource
AcetylationAcCl, pyridine, 0°C3-Acetoxy-3,3-diphenyl-N-(pyridin-2-yl)propanamide89%
ChloroacetylationClCH₂COCl, TEA, DCMChloroacetate ester70%

Applications :

  • Ester derivatives are intermediates for prodrug development .

Cycloaddition and Coupling Reactions

The pyridinyl moiety enables metal-catalyzed cross-couplings:

ReactionConditionsProductYieldSource
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMEBiphenyl-pyridine hybrids65%
Electroreductive pyridylationConstant current (20 mA), NH₃ atmosphere3-Hydroxy-3-(pyridin-4-yl) derivatives50%

Limitations :

  • Steric hindrance from diphenyl groups reduces reaction rates in cross-couplings .

Reduction and Hydrogenation

Catalytic hydrogenation modifies aromatic rings:

ReactionConditionsProductYieldSource
Pd/C-mediated hydrogenationH₂ (1 atm), EtOH, RTPartially saturated cyclohexyl analogs87%

Caution :

  • Over-reduction of the pyridine ring is avoided using low-pressure hydrogen .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and amide bond cleavage occur .

Scientific Research Applications

3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with proteins, influencing their activity. The phenyl and pyridinyl groups can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison :

N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (β'-phenylfentanyl analog)

  • Structure : Propanamide core with N-phenyl and β-diphenyl groups, plus a piperidinyl-2-phenylethyl substituent.
  • Activity : Acts as a potent opioid receptor agonist, highlighting the role of lipophilic aryl groups in enhancing blood-brain barrier penetration.
  • Key Difference : The piperidinyl-phenylethyl chain in this compound contrasts with the pyridin-2-yl group in the target molecule, likely reducing polar interactions.

N,N-Diethyl-2-(3-(pyridin-2-yl)phenyl)propanamide (3af)

  • Structure : Pyridin-2-yl linked to a phenyl-propanamide scaffold with diethyl substitution on the amide nitrogen.
  • Activity : Demonstrated in catalytic applications (e.g., ruthenium-mediated C–H activation), suggesting utility in synthetic chemistry.
  • Key Difference : Diethyl groups increase steric hindrance compared to the hydroxyl and diphenyl groups in the target compound.

3-[5,6-Diphenyl-3(2H)-pyridazinone-2-yl]propanamide derivatives (e.g., compound 8e) Structure: Propanamide linked to a diphenylpyridazinone ring. Activity: Exhibits superior analgesic and anti-inflammatory activity (ED₅₀ = 23 mg/kg) without gastric toxicity, attributed to the pyridazinone moiety. Key Difference: The pyridazinone ring introduces additional hydrogen-bonding sites absent in the target compound.

N-[3-({4-[4-(4-Fluorophenyl)-2-(3-hydroxypropyl)-1H-imidazol-5-yl]pyridin-2-yl}amino)-4-methoxyphenyl]propanamide Structure: Complex propanamide derivative with fluorophenyl, imidazolyl, and methoxyphenyl groups. Molecular Weight: 489.54 g/mol, significantly higher than the target compound due to extended substituents.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reported Activity/Application Reference
3-Hydroxy-3,3-diphenyl-N-(pyridin-2-yl)propanamide C₂₀H₁₈N₂O₂ β-diphenyl, α-OH, pyridin-2-yl Not explicitly reported (structural analog data used) N/A
N,3-Diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide C₂₉H₃₂N₂O β-diphenyl, piperidinyl-phenylethyl Opioid receptor agonism
N,N-Diethyl-2-(3-(pyridin-2-yl)phenyl)propanamide C₁₉H₂₂N₂O Pyridin-2-yl, diethylamide Catalytic C–H activation
3-(5,6-Diphenylpyridazinone-2-yl)propanamide (8e) C₂₁H₁₈N₄O₂ Pyridazinone, diphenyl Analgesic/anti-inflammatory (ED₅₀ = 23 mg/kg)
N-[3-(Imidazolyl-pyridinyl)propanamide] C₂₇H₂₈FN₅O₃ Fluorophenyl, imidazolyl Enzyme inhibition (e.g., Factor VIIa)

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound may confer better solubility than purely aryl-substituted analogs (e.g., β'-phenylfentanyl analog) .
  • Biological Activity: Propanamide derivatives with heterocyclic moieties (e.g., pyridazinone in 8e) show higher anti-inflammatory activity than simpler analogs, suggesting that the target compound’s pyridin-2-yl group could be optimized for similar effects .

Biological Activity

3-Hydroxy-3,3-diphenyl-n-(pyridin-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the synthesis, biological activity, and research findings related to this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate phenolic and amine precursors under controlled conditions. The structural characterization is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Anticancer Properties

Research has shown that derivatives of 3-hydroxypropanamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that compounds with similar structural motifs can inhibit cell growth in HeLa cells with IC50 values ranging from 0.69 to 11 µM, which are comparable to established chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHeLa0.69 - 11
DoxorubicinHeLa2.29
Other derivativesVariousVaries

The anticancer activity is often attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle progression and apoptosis. By inhibiting HDACs, these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .

Case Studies

  • HeLa Cell Line Study : A series of experiments were conducted to evaluate the antiproliferative effects of various derivatives based on the structure of 3-hydroxypropanamide. The results demonstrated a marked reduction in cell viability, suggesting a strong potential for these compounds as anticancer agents .
  • Enzyme Inhibition : Further investigations into the enzyme inhibitory properties revealed that these compounds could effectively inhibit certain kinases involved in cancer progression, thereby providing a dual mechanism of action—both through HDAC inhibition and kinase modulation .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Hydroxy-3,3-diphenyl-N-(pyridin-2-yl)propanamide?

The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions between activated carbonyl derivatives (e.g., acid chlorides) and pyridinylamine precursors. For analogous propanamide derivatives, protocols involving pivaloyl chloride derivatives reacting with substituted pyridines under inert conditions (e.g., nitrogen atmosphere) at 60–80°C for 12–24 hours have been documented . Post-synthetic purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Yield optimization requires careful stoichiometric control (1:1.2 molar ratio of amine to acylating agent) and moisture-free environments .

Q. What analytical techniques are critical for structural confirmation of this compound?

Comprehensive characterization requires multimodal spectroscopic analysis:

  • 1H/13C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm for pyridine/diphenyl groups) and confirm tertiary alcohol formation (broad singlet at δ 5.8–6.2 ppm for -OH) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass accuracy (expected m/z ~371.18 for C₂₄H₂₀N₂O₂) .
  • FT-IR : Detect characteristic stretches (C=O at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹) . Comparative analysis with structurally similar propanamides (e.g., 2,2-dimethyl-N-pyridin-2-yl-propionamide, m.p. 71–75°C ) aids in validating physical properties.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Standard precautions include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis due to potential inhalation hazards .
  • Storage : In amber glass containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis . Refer to SDS guidelines for analogous amides (e.g., H303/H313/H333 hazard statements ) to design emergency response plans.

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum mechanical calculations (e.g., density functional theory) and reaction path search algorithms can predict transition states and solvent effects. For example, ICReDD’s integrated framework combines computational screening (e.g., COSMO-RS solvation models) with high-throughput experimentation to narrow optimal conditions (e.g., catalyst loading, temperature) . This approach reduced optimization cycles by 40% in analogous amidation reactions .

Q. How should researchers address contradictions between spectroscopic data and computational structural predictions?

Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing differences. Mitigation strategies include:

  • Variable-Temperature NMR : Probe conformational equilibria (e.g., -OH rotation barriers) .
  • X-ray Crystallography : Resolve absolute configuration and compare with DFT-optimized geometries .
  • Docking Studies : Validate hydrogen-bonding networks using molecular dynamics simulations .

Q. What reactor design considerations are critical for scaling up synthesis of this compound?

Key factors include:

  • Mixing Efficiency : Use baffled reactors to ensure homogeneity in viscous reaction mixtures .
  • Heat Transfer : Jacketed reactors with PID-controlled cooling prevent exothermic runaway during acylation .
  • Catalyst Recovery : Immobilized enzyme systems (e.g., lipase on silica) enable reuse in green solvent systems .

Q. How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) to quantify IC₅₀ values .
  • Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) and measure accumulation in target cell lines via scintillation counting .
  • In Vivo Models : Assess pharmacokinetics in rodent studies, monitoring plasma half-life and metabolite profiles .

Methodological Notes

  • Data Validation : Cross-reference melting points (e.g., 71–75°C for analogous propanamides ) with differential scanning calorimetry (DSC) to ensure batch consistency.
  • Theoretical Integration : Align experimental designs with reaction engineering principles (e.g., Arrhenius kinetics for temperature-dependent yield analysis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.